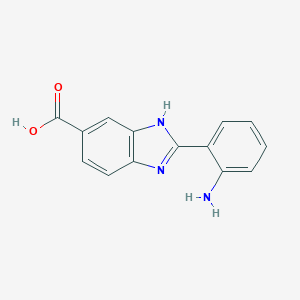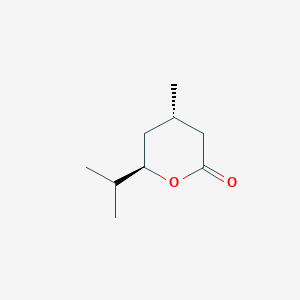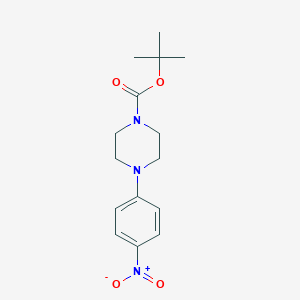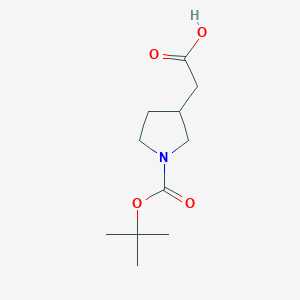
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C15H18N2O2 . It is a derivative of 1,2,3,4-Tetrahydroacridin-9-amine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine and its analogues has been studied in the context of developing inhibitors for HIV-1 reverse transcriptase . The synthesis involves the condensation of homoveratrylamine with glycolic and oxalic acids to produce the corresponding amides . The structures of the resulting tetrahydroisoquinolines were confirmed using IR and NMR spectral data and x-ray crystal structures .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is characterized by a tetrahydroacridine core with two methoxy groups at positions 6 and 7 and an amine group at position 9 . The compound has a molecular weight of 198.264 .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine is a solid at room temperature . The compound has a molecular weight of 198.264 and a molecular formula of C15H18N2O2 .Orientations Futures
The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine could involve further investigation into its potential as an inhibitor of HIV-1 reverse transcriptase . Additionally, more research could be conducted to fully understand its mechanism of action and potential applications in the treatment of diseases such as Alzheimer’s .
Propriétés
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-13-7-10-12(8-14(13)19-2)17-11-6-4-3-5-9(11)15(10)16/h7-8H,3-6H2,1-2H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBQUUNPSWNEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)



